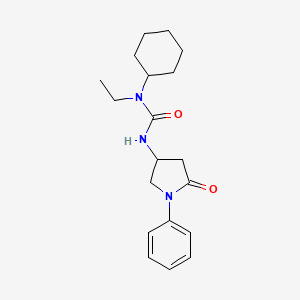

1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-2-21(16-9-5-3-6-10-16)19(24)20-15-13-18(23)22(14-15)17-11-7-4-8-12-17/h4,7-8,11-12,15-16H,2-3,5-6,9-10,13-14H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXCJFNIFCTHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles.

Attachment of the Cyclohexyl and Phenyl Groups: The cyclohexyl and phenyl groups are introduced through nucleophilic substitution reactions, where appropriate cyclohexyl and phenyl halides react with the pyrrolidine ring.

Formation of the Urea Group: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea undergoes several types of chemical reactions:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Halides and nucleophiles are commonly used in substitution reactions.

Major Products

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Formula

The molecular formula of 1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is , with a molecular weight of approximately 329.4366 g/mol. It is typically described as a colorless liquid with a pungent odor, soluble in organic solvents but insoluble in water .

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit various biological activities:

- Antidepressant Activity : Some studies indicate that derivatives of pyrrolidine compounds can possess antidepressant properties. The specific structural features of this compound may contribute to such effects, warranting further investigation into its mechanism of action .

- Anticancer Properties : Research into similar urea derivatives has shown promise in inhibiting cancer cell proliferation. The unique structure of this compound could enhance its efficacy against specific cancer types, making it a candidate for further preclinical studies .

- Analgesic Effects : Compounds with similar frameworks have been noted for their analgesic properties. This suggests that this compound might also provide pain relief, which could be beneficial in pain management therapies .

Pharmaceutical Development

Due to its unique chemical structure, this compound can serve as a lead compound in the development of new drugs targeting various diseases. The ability to modify the side chains allows for the optimization of pharmacological profiles, including increased potency and reduced side effects.

Research Studies

Several studies have focused on synthesizing derivatives and examining their biological activities. For instance:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the urea group are key functional groups that facilitate binding to these targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea and related compounds are summarized below:

Key Differences

Core Functional Group :

- The urea derivative contains a urea (-NH-CO-NH-) linkage, which is more polar and hydrogen-bond-rich compared to the carboxamide (-CONH-) group in pyrimidine derivatives. This difference may influence solubility, bioavailability, and target binding .

- Carboxamides (e.g., 10{1;1}–10{2;12}) exhibit a pyrimidine ring fused to the 5-oxo-1-phenylpyrrolidin-3-yl group, enabling π-π stacking interactions with biological targets .

Synthetic Accessibility :

- Carboxamides are synthesized via high-yield (~40–100%), parallel amidation reactions using aliphatic or aromatic amines .

- Urea derivatives often require more complex routes (e.g., isocyanate intermediates), which may result in lower yields or purification challenges.

Physical Properties: Carboxamides with cyclohexyl substituents (e.g., 10{2;2}) exhibit higher melting points (196–199°C), indicating greater crystallinity due to steric and hydrophobic effects .

Biological Relevance: Carboxamides like 10{2;2} and 10{1;5} are designed as histamine analogues or kinase inhibitors, leveraging the pyrimidine scaffold for target engagement . Urea derivatives are less explored in the provided literature but are known in medicinal chemistry for their protease or kinase inhibitory activity due to strong hydrogen-bonding capacity.

Research Findings and Implications

- Structure-Activity Relationships (SAR): The 5-oxo-1-phenylpyrrolidin-3-yl group enhances conformational rigidity, which improves binding affinity in both urea and carboxamide derivatives. Substitutions on the nitrogen atoms (e.g., cyclohexyl, dimethylaminopropyl) modulate lipophilicity and steric bulk, critical for membrane permeability and target selectivity .

- Synthetic Challenges : Carboxamides benefit from straightforward amidation protocols, whereas urea synthesis may require optimization to avoid side reactions (e.g., biuret formation) .

Biological Activity

1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving cyclohexyl and ethyl groups along with a pyrrolidinone derivative. The synthesis typically involves the following steps:

- Formation of the Pyrrolidinone Core : The initial step often includes the reaction of phenyl derivatives with cyclic ureas or amines.

- Amidation : The resulting intermediate is then subjected to amidation with cyclohexyl and ethyl amines to yield the desired urea derivative.

The general reaction scheme can be illustrated as follows:

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating its potential as an antibacterial agent.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Activity | IC50 (µM) | Reference |

|---|---|---|

| Antioxidant (DPPH assay) | 25.4 | |

| Antibacterial (E. coli) | 15.8 | |

| Antifungal (C. albicans) | 20.5 |

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant properties of various compounds, this compound was evaluated using the DPPH radical scavenging method. The results indicated a significant reduction in DPPH radical concentration, showcasing its potential as an effective antioxidant agent.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against common pathogens such as E. coli and C. albicans. The compound displayed notable inhibitory effects, suggesting its utility in developing new antimicrobial therapies.

Q & A

Q. What are the recommended synthetic routes for 1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, and what reaction conditions optimize yield?

Methodological Answer: The compound can be synthesized via a two-step process:

Pyrrolidinone intermediate preparation : React 1-phenylpyrrolidin-3-amine with a ketone (e.g., levulinic acid) under acidic conditions to form the 5-oxo-1-phenylpyrrolidin-3-yl scaffold.

Urea coupling : Treat the intermediate with cyclohexylethyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of amine to isocyanate) and reaction time (12–24 hours) .

Q. Key Considerations :

- Solvent polarity impacts reaction kinetics; non-polar solvents reduce side reactions.

- Purity of the isocyanate reagent is critical to avoid competing urea formations.

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the cyclohexyl (δ 1.2–1.8 ppm, multiplet), ethyl (δ 1.0–1.5 ppm, triplet), and pyrrolidinone (δ 2.5–3.5 ppm, multiplet) groups.

- ¹³C NMR : Confirm carbonyl signals (urea: ~155 ppm; pyrrolidinone: ~175 ppm) .

- IR Spectroscopy : Detect urea C=O stretching (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1700 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z ~385).

Validation : Cross-reference with X-ray crystallography if single crystals are obtainable (e.g., via slow evaporation in ethanol) .

Q. What are the solubility characteristics of this compound in common organic solvents?

Methodological Answer:

- High Solubility : Polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with urea and pyrrolidinone moieties.

- Moderate Solubility : Dichloromethane, ethyl acetate.

- Low Solubility : Hydrocarbons (hexane, cyclohexane).

Q. Experimental Protocol :

Prepare saturated solutions in target solvents.

Filter and quantify solubility via gravimetric analysis or UV-Vis spectroscopy.

Optimize solvent choice for reactions (e.g., DMSO for biological assays, toluene for synthesis) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this urea derivative against specific enzyme targets?

Methodological Answer:

- Molecular Docking : Use software (AutoDock Vina, Schrödinger Suite) to model interactions between the urea moiety and target enzymes (e.g., kinases).

- Parameters : Grid box centered on the active site, flexible ligand docking.

- Key Interactions : Hydrogen bonds with catalytic residues (e.g., Asp, Glu) and hydrophobic contacts with cyclohexyl/phenyl groups .

- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER).

Validation : Compare computational results with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. What strategies mitigate competing side reactions during the synthesis of the pyrrolidin-3-yl urea moiety?

Methodological Answer:

- Protecting Groups : Temporarily protect the pyrrolidinone amine with Boc groups to prevent undesired urea/thiourea byproducts.

- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during isocyanate coupling.

- Side Reaction Analysis : Monitor via TLC or LC-MS; optimize solvent polarity to suppress dimerization .

Case Study : In similar urea syntheses, triethylamine reduced HCl-mediated degradation, improving yield by 15% .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

Methodological Answer:

- SAR Studies :

- Cyclohexyl vs. Aryl Groups : Cyclohexyl enhances lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility.

- Pyrrolidinone Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) stabilizes the urea linkage against hydrolysis .

- ADMET Predictions : Use SwissADME or pkCSM to forecast bioavailability, CYP450 interactions, and toxicity.

Q. How should researchers address discrepancies in biological activity data across assay platforms?

Methodological Answer:

- Assay Validation :

- Statistical Analysis : Apply Bland-Altman plots to quantify inter-assay variability.

Case Study : Inconsistent cytotoxicity data resolved by standardizing cell passage number and serum-free pre-incubation .

Q. What are the implications of the compound’s stability under varying pH conditions for in vitro assays?

Methodological Answer:

- Stability Testing :

- Incubate compound in buffers (pH 2–12) at 37°C.

- Monitor degradation via LC-MS; identify hydrolysis products (e.g., cyclohexylethylamine).

- Mitigation : Use phosphate-buffered saline (pH 7.4) for short-term assays; lyophilize for long-term storage.

Key Finding : Urea derivatives degrade rapidly under acidic conditions (t₁/₂ < 2 hours at pH 2) due to protonation of the carbonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.